molecular formula C8H14Cl2N2O2S B1522896 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride CAS No. 1258650-04-2

2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride

Cat. No. B1522896
CAS RN: 1258650-04-2
M. Wt: 273.18 g/mol
InChI Key: NKKDJWHFHAIZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride” is a complex organic molecule. It contains functional groups such as an amine, a thiazole ring, and a carboxylic acid. The dihydrochloride indicates that it is a salt with two chloride ions for each molecule of the compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another example is the radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride (APMH) to prepare microgels functionalized with primary amines .

Scientific Research Applications

Synthesis and Antibacterial Study

  • Research demonstrates the synthesis of related thiazole derivatives and their potential antibacterial applications. For instance, Al Dulaimy et al. (2017) studied the synthesis and antibacterial properties of new 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives (Al Dulaimy et al., 2017).

Design Mimics of Protein Structures

  • Another study focused on 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids as valuable design mimics of protein secondary structures like helices and β-sheets. Mathieu et al. (2015) reported a versatile chemical route to these compounds, highlighting their potential in biochemical research (Mathieu et al., 2015).

Cyclization and Synthesis of Imidazothiazoles

  • Faty et al. (2015) explored the selective cyclization of S-substituted imidazolethione, leading to the synthesis of polysubstituted imidazothiazoles. This research provides insights into the chemical synthesis and potential applications of thiazole derivatives (Faty et al., 2015).

Antimicrobial Agents Synthesis

  • In the realm of antimicrobial agents, Sah et al. (2014) synthesized formazans from a Mannich base of a related thiadiazole derivative, showing moderate antimicrobial activity (Sah et al., 2014).

Antihypertensive α-Blocking Agents

  • The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents were studied by Abdel-Wahab et al. (2008), using related thiazole derivatives (Abdel-Wahab et al., 2008).

Antiviral and Antifungal Activities

  • Fengyun et al. (2015) designed and synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, evaluating their antiviral and antifungal activities, showing promising results in these areas (Fengyun et al., 2015).

properties

IUPAC Name

2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-5-7(8(11)12)13-6(10-5)3-2-4-9;;/h2-4,9H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKDJWHFHAIZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCCN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 4
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 6
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.